Estrone

Description

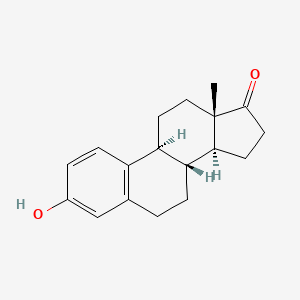

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHEGUUPJUMQT-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Record name | estrone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Estrone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022367 | |

| Record name | Estrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Solid white powder. | |

| Record name | Estrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/643 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Slightly soluble in ethanol, ethyl ether, benzene; soluble in acetone, dioxane, One gram of estrone dissolves in 250 mL of 96% alcohol at 15 °C, in 50 mL of boiling alcohol; in 50 mL of acetone at 15 °C, in 110 mL chloroform at 15 °C, in 145 mL boiling benzene. Soluble in dioxane, pyridine, fixed alkali hydroxide solutions; slightly soluble in ether, vegetable oils., In double-distilled water, 12.42 mg/L, Solubility in water (25 °C): 0.003 g/100 mL, 0.03 mg/mL | |

| Record name | Estrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.236 g/cu cm at 25 °C | |

| Record name | ESTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Small, white crystals, or white to creamy white, crystalline powder, Monoclinic orthorhombic crystals (alpha-form), Crystals from acetone, Exists in three crystalline phases, one monoclinic, the other two orthorhombic | |

CAS No. |

53-16-7, 19973-76-3 | |

| Record name | Estrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrone [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019973763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DI9HA706A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESTRONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9XKA379T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/643 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

258-261 °C, 260.2 °C, Crystals from acetone; mp: 251-254 °C /dl-Estrone/, MP: 134-135 °C /Estrone propionate/, 258 - 260 °C, 489.2 °F | |

| Record name | Estrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/643 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Estrone biosynthesis pathway from cholesterol

An In-Depth Technical Guide to the Estrone Biosynthesis Pathway from Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Blueprint

The biosynthesis of this compound from cholesterol is a cornerstone of steroid hormone biology, with profound implications for reproductive health, oncology, and endocrinology. This guide is crafted not as a mere recitation of textbook pathways, but as a technical deep-dive for the hands-on researcher. Herein, we will not only trace the molecular lineage from a 27-carbon sterol to an 18-carbon estrogen but also dissect the "why" and "how" of the experimental methodologies that have illuminated this critical pathway. Our focus is on the causality behind the enzymatic steps and the self-validating nature of the protocols used to investigate them. This document is intended to serve as a practical, field-proven resource for those actively engaged in the study of steroidogenesis and the development of therapeutics that target it.

Part 1: The Strategic Conversion - From Cholesterol to Androgen Precursors

The journey from cholesterol to this compound is not a direct route but a multi-stage, multi-organelle process. The initial and rate-limiting phase involves the conversion of cholesterol to pregnenolone, a critical precursor for all steroid hormones.

Cholesterol Mobilization and Transport: The Gatekeeping Step

The biosynthesis begins with the mobilization of cholesterol from cellular stores, primarily lipid droplets, to the inner mitochondrial membrane. This transport is a highly regulated process facilitated by the steroidogenic acute regulatory protein (StAR). The critical nature of StAR is underscored by the severe consequences of its genetic deletion, which leads to a dramatic impairment of steroid hormone production.

The Irreversible Commitment: Cholesterol to Pregnenolone

Once at the inner mitochondrial membrane, cholesterol undergoes a three-step enzymatic conversion catalyzed by the cytochrome P450 side-chain cleavage enzyme (P450scc), also known as CYP11A1. This process involves two hydroxylations followed by the cleavage of the side chain between carbons 20 and 22, yielding pregnenolone and isocaproic aldehyde. This is the committed step in steroidogenesis; once pregnenolone is formed, it is destined to become a steroid hormone.

Experimental Workflow: Isolating Functional Mitochondria for Steroidogenesis Assays

A foundational technique for studying the initial phase of this compound biosynthesis is the isolation of functionally intact mitochondria, the site of pregnenolone synthesis.

Caption: Workflow for isolating functional mitochondria.

The Divergence: Progesterone and the Androgenic Precursors

Pregnenolone is then shuttled to the endoplasmic reticulum, where the subsequent enzymatic reactions occur. The pathway to this compound proceeds through two primary routes, the Δ⁴ and Δ⁵ pathways, which differ in the order of the enzymatic steps.

-

The Δ⁵ Pathway: Pregnenolone is first converted to 17α-hydroxypregnenolone by 17α-hydroxylase (CYP17A1), and then to dehydroepiandrosterone (DHEA) by 17,20-lyase, an activity also intrinsic to CYP17A1. DHEA is then converted to androstenediol by 17β-hydroxysteroid dehydrogenase (17β-HSD), and finally to androstenedione by 3β-hydroxysteroid dehydrogenase (3β-HSD).

-

The Δ⁴ Pathway: Alternatively, pregnenolone can be converted to progesterone by 3β-HSD. Progesterone is then hydroxylated by CYP17A1 to form 17α-hydroxyprogesterone, which is subsequently converted to androstenedione by the 17,20-lyase activity of CYP17A1.

Androstenedione is the key androgenic precursor for this compound biosynthesis.

Part 2: The Final Commitment - Aromatization to this compound

The conversion of androstenedione to this compound is the final and irreversible step in the biosynthesis of this estrogen. This reaction is catalyzed by the enzyme aromatase, a cytochrome P450 enzyme (CYP19A1) located in the endoplasmic reticulum of various tissues, including the ovaries, placenta, adipose tissue, and brain.

The Aromatase Reaction: A Three-Step Oxidation

The aromatization of androstenedione is a complex process involving three successive oxidation steps, all catalyzed by aromatase and requiring NADPH as a cofactor.

-

First Hydroxylation: The C19 methyl group of androstenedione is hydroxylated to form 19-hydroxyandrostenedione.

-

Second Hydroxylation: The 19-hydroxyandrostenedione is further hydroxylated to form 19-oxoandrostenedione.

-

Aromatization: The final step involves the cleavage of the C10-C19 bond and the aromatization of the A-ring, leading to the formation of this compound and formic acid.

Pathway Diagram: this compound Biosynthesis from Cholesterol

Caption: The Δ⁴ and Δ⁵ pathways of this compound biosynthesis.

Part 3: Quantifying Aromatase Activity - A Cornerstone Protocol

The development of aromatase inhibitors is a major therapeutic strategy, particularly in the treatment of estrogen receptor-positive breast cancer. Therefore, accurate and reliable methods for quantifying aromatase activity are paramount. The tritiated water release assay is a widely accepted and sensitive method.

Principle of the Tritiated Water Release Assay

This assay utilizes a specifically tritiated substrate, [1β-³H]-androstenedione. During the aromatization process, the tritium atom at the 1β position is stereospecifically removed and released as tritiated water (³H₂O). The amount of ³H₂O produced is directly proportional to the aromatase activity.

Detailed Protocol: Tritiated Water Release Assay

Materials:

-

Microsomal fraction containing aromatase (e.g., from placental tissue or transfected cells)

-

[1β-³H]-Androstenedione (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Dextran-coated charcoal suspension

-

Scintillation cocktail and vials

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal protein, assay buffer, and NADPH. Pre-incubate at 37°C for 5 minutes.

-

Initiate Reaction: Add [1β-³H]-androstenedione to start the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate Reaction: Stop the reaction by placing the tubes on ice and adding a defined volume of ice-cold dextran-coated charcoal suspension. The charcoal binds the unreacted steroid substrate.

-

Separate Substrate and Product: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the charcoal with the bound substrate.

-

Quantify Product: Carefully transfer a defined volume of the supernatant, which contains the ³H₂O product, to a scintillation vial.

-

Scintillation Counting: Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of ³H₂O produced based on the specific activity of the [1β-³H]-androstenedione and the counting efficiency. Express aromatase activity as pmol/min/mg protein.

Data Summary: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Cellular Location |

| P450scc (CYP11A1) | Cholesterol | 1-10 | Variable | Inner Mitochondrial Membrane |

| 3β-HSD | Pregnenolone | 0.5-5 | Variable | Endoplasmic Reticulum |

| CYP17A1 (17α-hydroxylase) | Progesterone | 0.1-1 | Variable | Endoplasmic Reticulum |

| Aromatase (CYP19A1) | Androstenedione | 0.02-0.1 | Variable | Endoplasmic Reticulum |

Note: Km and Vmax values can vary significantly depending on the tissue source, species, and assay conditions.

Conclusion: A Pathway of Therapeutic Importance

The biosynthesis of this compound from cholesterol is a tightly regulated and complex pathway that is fundamental to human physiology. A thorough understanding of the enzymes involved, their kinetics, and their cellular locations is crucial for researchers in endocrinology, oncology, and drug development. The methodologies described herein provide a framework for the accurate investigation of this pathway and the development of novel therapeutics that target its key enzymatic steps. The continued exploration of this pathway will undoubtedly yield further insights into the intricate world of steroid hormone biology.

References

- Payne, A. H., & Hales, D. B. (2004). Overview of steroidogenic enzymes in the pathway from cholesterol to active steroid hormones. Endocrine Reviews, 25(6), 947–970. [Link]

- Miller, W. L. (2017). Steroidogenesis: Unanswered Questions. Trends in Endocrinology & Metabolism, 28(11), 771–793. [Link]

- Simpson, E. R., Mahendroo, M. S., Means, G. D., Kilgore, M. W., Hinshelwood, M. M., Graham-Lorence, S., ... & Mendelson, C. R. (1994). Aromatase cytochrome P450, the enzyme responsible for estrogen biosynthesis. Endocrine Reviews, 15(3), 342–355. [Link]

- Cole, P. A., & Robinson, C. H. (1990). Mechanism and inhibition of cytochrome P-450 aromatase. Journal of medicinal chemistry, 33(11), 2933–2942. [Link]

- Stocco, D. M. (2001). StAR protein and the regulation of steroid hormone biosynthesis. Annual review of physiology, 63(1), 193–213. [Link]

An In-depth Technical Guide to the Mechanism of Action of Estrone on Estrogen Receptors

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Estrone (E1), a primary member of the estrogen family of steroid hormones, plays a critical role in a vast array of physiological processes, mediated primarily through its interaction with estrogen receptors (ERs). While often considered a weaker estrogen and a precursor to the more potent estradiol (E2), the distinct mechanistic actions of this compound are of significant interest in endocrinology, oncology, and pharmacology. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's action on estrogen receptors, ERα and ERβ. We will dissect its binding kinetics, the subsequent genomic and non-genomic signaling cascades, and the experimental methodologies used to characterize these interactions. The objective is to deliver a comprehensive resource that synthesizes established principles with field-proven insights for professionals engaged in research and drug development.

Introduction: The Estrogen Landscape and the Role of this compound

Estrogens are a class of steroid hormones essential for the development and function of the female reproductive system and the emergence of secondary sexual characteristics.[1] Their influence, however, extends to a multitude of other tissues, including bone, the cardiovascular system, and the central nervous system.[2] The major endogenous estrogens in humans are estradiol (E2), this compound (E1), and estriol (E3).

This compound is primarily produced in the ovaries and peripheral tissues, particularly adipose tissue, through the aromatization of androstenedione.[3][4] After menopause, as ovarian production of estradiol wanes, this compound derived from peripheral conversion becomes the predominant circulating estrogen.[1] While it can be reversibly converted to the more potent estradiol in various tissues by the 17β-hydroxysteroid dehydrogenase enzyme, this compound itself is an active ligand, capable of directly binding to and activating estrogen receptors.[4][5] Understanding its direct mechanism of action is therefore crucial for comprehending its physiological role and its potential as a therapeutic target.

Ligand-Receptor Interaction: this compound's Binding to ERα and ERβ

The biological effects of this compound are initiated by its binding to two primary estrogen receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[6] These receptors are members of the nuclear receptor superfamily, which function as ligand-activated transcription factors.[7]

2.1. Binding Affinity and Potency

A cornerstone of understanding this compound's action is recognizing its binding affinity relative to estradiol. This compound is consistently characterized as a weaker estrogen agonist.[6][8] This is a direct consequence of its lower binding affinity for both ERα and ERβ.

-

Comparative Affinity: One study quantified the relative binding affinities of this compound for human ERα and ERβ as 4.0% and 3.5%, respectively, of those of estradiol.[6] This reduced affinity means that higher concentrations of this compound are required to occupy the same number of receptors compared to estradiol.

-

Transcriptional Potency: The weaker binding affinity translates directly to lower transactivational capacity. The same study noted that the ability of this compound to activate gene transcription via ERα and ERβ was only 2.6% and 4.3%, respectively, of estradiol's capability.[6]

This inherent weakness has led to this compound often being categorized as a prohormone for estradiol, as much of its in vivo estrogenic effect can be attributed to its conversion to the more potent ligand.[4] However, in tissues with high local concentrations, its direct effects cannot be discounted.

Quantitative Comparison of Ligand Binding Affinities

The following table summarizes the relative binding affinities, providing a clear quantitative perspective on the hierarchy of estrogenic potency.

| Ligand | Receptor Subtype | Relative Binding Affinity (RBA) % (Estradiol = 100%) | Dissociation Constant (Kd) |

| Estradiol (E2) | ERα | 100% | ~0.1 nM[9] |

| ERβ | 100% | ~0.4 nM[9] | |

| This compound (E1) | ERα | ~4.0%[6][8] | Lower affinity than E2 |

| ERβ | ~3.5%[6][8] | Lower affinity than E2 | |

| Estriol (E3) | ERα / ERβ | Lower than E1 and E2[9] | Lower affinity than E1/E2 |

Note: Absolute Kd values can vary based on experimental conditions. The relative affinities provide a more consistent comparison.

2.2. Receptor Conformation

Upon binding to the ligand-binding domain (LBD) of an ER, this compound induces a critical conformational change in the receptor protein. This structural shift is fundamental to all downstream actions. The altered conformation facilitates the dissociation of heat shock proteins, exposes surfaces for receptor dimerization (forming ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers), and creates a binding surface for co-activator or co-repressor proteins. The specific conformation induced by this compound, while sufficient for activation, is less optimal than that induced by estradiol, which contributes to its reduced potency.

The Dual Modalities of this compound Signaling

This compound, like other estrogens, exerts its cellular effects through two distinct but interconnected pathways: the genomic and non-genomic signaling pathways.[5][10][11]

Genomic Signaling: The Classical Pathway

The genomic pathway, also known as the nuclear or classical pathway, involves the regulation of gene expression and is responsible for the long-term effects of this compound.[5][11] This process unfolds over hours to days.

Mechanism:

-

Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to ERs located predominantly in the nucleus.[10]

-

Dimerization & Translocation: Ligand binding triggers receptor dimerization.[10][11] The E1-ER complex then binds to specific DNA sequences.

-

ERE-Dependent Signaling: The dimer directly binds to Estrogen Response Elements (EREs), which are specific short DNA sequences in the promoter regions of target genes.[10][12] This interaction recruits a complex of co-activator proteins and general transcription factors, initiating transcription.

-

ERE-Independent Signaling: The E1-ER complex can also modulate gene expression without direct DNA binding. It can interact with other transcription factors, such as AP-1 or Sp1, tethering to their respective DNA response elements and influencing the transcription of genes that may not contain a classical ERE.[10][13]

Non-Genomic Signaling: Rapid Actions

The non-genomic pathway is characterized by rapid cellular responses that occur within seconds to minutes and do not depend on gene transcription or protein synthesis.[13][14] These actions are mediated by a subpopulation of ERs associated with the cell membrane or cytoplasm.[5][10][11]

Mechanism:

-

Membrane Receptor Activation: this compound binds to membrane-associated ERs (mERs), which can be full-length ERα or its splice variants, as well as the G protein-coupled estrogen receptor (GPER).[5][11]

-

Signal Transduction Cascades: This binding rapidly activates intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) pathways.[11][13]

-

Downstream Effects: These kinases then phosphorylate a variety of target proteins and transcription factors, leading to rapid changes in cellular function, such as ion channel modulation or nitric oxide production.[11][13]

Importantly, these two pathways are not mutually exclusive. The non-genomic activation of kinases can lead to the phosphorylation and activation of nuclear ERs or their co-regulators, representing a "nongenomic-to-genomic" signaling cascade that integrates rapid and long-term responses.[5][13]

Visualization of this compound Signaling Pathways

Caption: Step-by-step experimental workflow for an ER transcriptional activity assay.

Pharmacological & Physiological Implications

The dual mechanisms and weaker potency of this compound have significant consequences:

-

Postmenopausal Physiology: In postmenopausal women, where this compound is the main estrogen, its activity is crucial for maintaining bone density and influencing other estrogen-dependent tissues. [1][2]Its weaker nature may contribute to a different physiological balance compared to the estradiol-dominant premenopausal state.

-

Hormone Replacement Therapy (HRT): this compound and its derivatives are used in HRT to alleviate menopausal symptoms. [1][2][15]Understanding its specific receptor interactions is vital for designing therapies that maximize benefits (e.g., on bone) while minimizing risks (e.g., in breast or endometrial tissue). [1][2]* Oncology: The expression levels of ERα and ERβ, as well as the local conversion of this compound to estradiol, are critical factors in hormone-sensitive cancers like breast and endometrial cancer. [10]The proliferative signals initiated by this compound binding to ERα are a key target for anti-estrogen therapies.

Conclusion

The mechanism of action of this compound on estrogen receptors is a nuanced process defined by its comparatively weak binding affinity and its ability to activate both genomic and non-genomic signaling pathways. While often overshadowed by estradiol, this compound is a biologically active hormone with significant physiological and pharmacological relevance, particularly in the postmenopausal state. A thorough understanding of its interaction with ERα and ERβ, characterized by robust experimental methodologies, is fundamental for researchers and developers in endocrinology and related fields. This guide provides the foundational knowledge and technical framework necessary to explore the complex role of this pivotal steroid hormone.

References

- The genomic and non-genomic pathways of estrogen signaling.

- Genomic and non-genomic estrogen signaling. In the genomic pathway,...

- Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes | Molecular Endocrinology | Oxford Academic. [Link]

- Estrogen receptor signaling mechanisms - PMC - NIH. [Link]

- This compound. [Link]

- This compound | C18H22O2 | CID 5870 - PubChem - NIH. [Link]

- This compound: Uses, Interactions, Dosage, and Side Effects - Minicule. [Link]

- Clinical Profile of this compound USP (E1) - GlobalRx. [Link]

- The many faces of estrogen signaling - PMC - PubMed Central. [Link]

- Estrogen Receptors : Methods and Protocols / edited by K

- This compound: Understanding its Chemical Properties, Pharmaceutical Applications, and Market Impact - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- This compound - Wikipedia. [Link]

- Role of this compound in Feminizing Hormone Treatment | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. [Link]

- Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed. [Link]

- Fluorescence-based techniques for investigating estrogen receptor dynamics - BMB Reports. [Link]

- Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC - NIH. [Link]

- Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One. [Link]

- Molecular Pathways of Estrogen Receptor Action - MDPI. [Link]

- Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC - NIH. [Link]

- Comparative Structural Analysis of ERa and ERb Bound to Selective Estrogen Agonists and Antagonists - DTIC. [Link]

Sources

- 1. minicule.com [minicule.com]

- 2. Articles [globalrx.com]

- 3. This compound | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [medbox.iiab.me]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. academic.oup.com [academic.oup.com]

- 9. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Estrone Metabolism and its Major Metabolates

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic pathways of estrone, a critical estrogen in human physiology. We will delve into the enzymatic processes, the resulting metabolites, and their biological significance. Furthermore, this document details established methodologies for the in vitro study and quantification of these compounds, offering a robust framework for researchers in endocrinology, oncology, and pharmacology.

Introduction: The Central Role of this compound in Estrogen Homeostasis

This compound (E1) is one of the three major endogenous estrogens, alongside estradiol (E2) and estriol (E3).[1] While estradiol is the most potent estrogen in reproductive-aged women, this compound becomes the predominant circulating estrogen after menopause.[2] It is synthesized primarily in adipose tissue from androstenedione via the aromatase enzyme and can also be formed through the reversible conversion of estradiol by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[1][3] this compound serves as a crucial precursor and metabolic intermediate of estradiol, effectively acting as a reservoir that can be converted to the more potent estradiol in various tissues.[1] Understanding the metabolism of this compound is paramount, as its biotransformation yields a diverse array of metabolites with distinct biological activities, ranging from estrogenic and antiestrogenic to potentially carcinogenic.[4][5]

The liver is the primary site for the extensive metabolism of this compound, which proceeds through two main phases: Phase I (hydroxylation) and Phase II (conjugation).[2][6] These processes are orchestrated by a suite of enzymes, primarily from the cytochrome P450 (CYP) superfamily, catechol-O-methyltransferase (COMT), sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs).[2][7] The balance between the different metabolic pathways and the resulting profile of this compound metabolites have significant implications for health and disease, particularly in the context of hormone-dependent cancers.[8]

The Metabolic Journey of this compound: A Two-Phase Process

The biotransformation of this compound is a complex cascade of reactions designed to increase its water solubility and facilitate its excretion from the body.[9] This process can be broadly categorized into Phase I and Phase II metabolism.[10]

2.1. Phase I Metabolism: Hydroxylation via Cytochrome P450 Enzymes

The initial and rate-limiting step in this compound metabolism is hydroxylation, a reaction catalyzed by various cytochrome P450 enzymes.[2] This oxidative process introduces hydroxyl (-OH) groups at different positions on the steroid ring, leading to the formation of catechol estrogens and other hydroxylated metabolites.[7] The three principal hydroxylation pathways are:

-

2-Hydroxylation: This is the major oxidative route for this compound, primarily catalyzed by CYP1A1 and CYP1A2.[2][7] The resulting metabolite is 2-hydroxythis compound (2-OH-E1) .[2] 2-OH-E1 is generally considered a "good" estrogen metabolite due to its weak estrogenic activity and potential anti-proliferative effects.[4][5]

-

4-Hydroxylation: Mediated predominantly by CYP1B1, this pathway yields 4-hydroxythis compound (4-OH-E1) .[2] Unlike its 2-hydroxy counterpart, 4-OH-E1 is a potent estrogen and has been implicated in carcinogenesis due to its ability to form quinones that can damage DNA.[3][4]

-

16α-Hydroxylation: This pathway, involving enzymes like CYP3A4, produces 16α-hydroxythis compound (16α-OH-E1) .[2] 16α-OH-E1 is a potent estrogen that can covalently bind to estrogen receptors, leading to prolonged estrogenic signaling and has been associated with an increased risk of certain cancers.[4][11]

The relative activity of these pathways, often summarized by the 2-hydroxythis compound to 16α-hydroxythis compound (2:16) ratio, is a key indicator of estrogen metabolic balance.[2][8] A higher ratio is generally considered protective.[5]

2.2. Phase II Metabolism: Conjugation for Excretion

Following hydroxylation, the this compound metabolites, as well as this compound itself, undergo Phase II conjugation reactions. These reactions attach polar molecules to the steroid, rendering them more water-soluble and readily excretable in urine and bile.[6][9] The primary conjugation pathways are:

-

Sulfation: Catalyzed by sulfotransferases (SULTs), particularly SULT1E1, this process adds a sulfate group to form estrogen sulfates.[7][12] This compound sulfate (E1S) is a major circulating estrogen conjugate and serves as a long-lasting reservoir that can be converted back to this compound by steroid sulfatase.[1][13]

-

Glucuronidation: This reaction, mediated by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to form estrogen glucuronides, such as This compound glucuronide .[7] These conjugates are readily excreted in the urine.[14]

-

Methylation: The catechol estrogens (2-OH-E1 and 4-OH-E1) are substrates for catechol-O-methyltransferase (COMT), which adds a methyl group to form methoxyestrogens, such as 2-methoxythis compound and 4-methoxythis compound .[2][7] Methylation is a detoxification step that reduces the oxidative potential of catechol estrogens.[2]

Major Metabolites of this compound and Their Biological Significance

The metabolic transformation of this compound generates a spectrum of metabolites with diverse physiological roles. A summary of the key metabolites and their characteristics is presented in the table below.

| Metabolite | Key Enzyme(s) | Biological Activity | Associated Health Implications |

| 2-Hydroxythis compound (2-OH-E1) | CYP1A1, CYP1A2 | Weakly estrogenic, potentially antiestrogenic[4][5] | Considered protective; a higher 2:16 ratio is linked to a reduced risk of breast cancer in premenopausal women[5][8] |

| 4-Hydroxythis compound (4-OH-E1) | CYP1B1 | Potent estrogen, can form DNA-damaging quinones[3][4] | Implicated in carcinogenesis[3][4] |

| 16α-Hydroxythis compound (16α-OH-E1) | CYP3A4 | Potent estrogen, binds covalently to estrogen receptors[4][11] | Associated with increased risk of certain cancers, but may protect against osteoporosis[8][11] |

| This compound Sulfate (E1S) | SULTs (e.g., SULT1E1) | Biologically inactive, serves as a reservoir for this compound[13] | A major circulating form of estrogen, can be reactivated in peripheral tissues[15] |

| This compound Glucuronide | UGTs | Biologically inactive, facilitates excretion[7] | A major urinary metabolite[14] |

| 2-Methoxythis compound | COMT | Weakly estrogenic, considered a detoxification product[7] | May have beneficial cardiovascular effects[7] |

| 4-Methoxythis compound | COMT | Weakly estrogenic, considered a detoxification product[7] | May have beneficial cardiovascular effects[7] |

Methodologies for Studying this compound Metabolism

The investigation of this compound metabolism relies on a combination of in vitro assays and sophisticated analytical techniques for the precise quantification of its metabolites.

4.1. In Vitro Metabolism Assays

In vitro models are indispensable for elucidating the enzymatic pathways of this compound metabolism and for screening potential modulators of these pathways. A common approach involves incubating this compound with liver microsomes, which are rich in CYP enzymes.

Protocol: In Vitro this compound Metabolism Assay Using Human Liver Microsomes

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), this compound (final concentration 1-10 µM, dissolved in a suitable solvent like ethanol or DMSO), and phosphate buffer (pH 7.4) to a final volume of 190 µL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding 10 µL of an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Protein Precipitation and Sample Preparation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Carefully collect the supernatant containing the metabolites and analyze it using LC-MS/MS.

4.2. Analytical Techniques for Metabolite Quantification

The accurate measurement of this compound and its metabolites in biological matrices is challenging due to their low concentrations and structural similarities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.[16][17]

Workflow: LC-MS/MS Analysis of this compound Metabolites

-

Sample Preparation: Biological samples (e.g., serum, urine, or the supernatant from an in vitro assay) are first subjected to an extraction procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering substances.[18] For conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is often required to release the free steroids.[19]

-

Derivatization (Optional): To enhance ionization efficiency and sensitivity, especially for low-concentration metabolites, a derivatization step may be employed.[19][20]

-

Chromatographic Separation: The extracted and prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is typically used to separate the different estrogen metabolites based on their polarity.

-

Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique.[17] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[17]

-

Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a corresponding stable isotope-labeled internal standard.[16][17]

Visualizing the Metabolic Network

To better understand the intricate relationships in this compound metabolism, the following diagrams illustrate the key pathways and a typical experimental workflow.

Caption: The metabolic pathway of this compound, highlighting Phase I and Phase II reactions.

Caption: A typical workflow for the quantification of this compound metabolites using LC-MS/MS.

Conclusion and Future Directions

The metabolism of this compound is a finely tuned process with profound implications for human health. The balance between the formation of protective metabolites like 2-hydroxythis compound and potentially detrimental ones such as 4-hydroxythis compound and 16α-hydroxythis compound is a critical determinant of estrogen-related health outcomes. For researchers and drug development professionals, a thorough understanding of these metabolic pathways is essential for identifying novel therapeutic targets and developing safer and more effective hormonal therapies.

Future research should continue to explore the genetic and environmental factors that influence this compound metabolism, as well as the complex interplay between different estrogen metabolites and their downstream signaling effects. Advances in analytical technologies, particularly in mass spectrometry, will enable more comprehensive profiling of the entire estrogen metabolome, providing deeper insights into the intricate role of these hormones in health and disease.

References

- Estrogen Metabolism Pathway, Pharmacokinetics - ClinPGx. (n.d.).

- Estrogens and Their Metabolism - Women's Healthcare. (2020, October 5).

- This compound - Wikipedia. (n.d.).

- Enzymes of estrogen metabolism. (1962). In Methods in Enzymology (Vol. 5, pp. 755-769). Academic Press.

- Thomas, M. P., & Potter, B. V. L. (2024). Metabolism of endogenous and exogenous estrogens in women. The Journal of Steroid Biochemistry and Molecular Biology, 241, 106526.

- The structural biology of oestrogen metabolism. (2013). Journal of Endocrinology, 218(3), R1-R18.

- Estradiol, this compound and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. (2019). Molecules, 24(12), 2297.

- Mellor, J. D., & Hobkirk, R. (1975). In vitro synthesis of estrogen glucuronides and sulfates by human renal tissue. Canadian Journal of Biochemistry, 53(7), 779–783.

- This compound | C18H22O2 - PubChem. (n.d.).

- 2-Hydroxythis compound | Rupa Health. (n.d.).

- Yuan, C., Kose, N., & Wu, C. (2012). Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization. Clinica Chimica Acta, 413(1-2), 258–264.

- Estradiol (E2) and this compound (El) metabolic pathways. The metabolism of... | Download Scientific Diagram. (n.d.).

- This compound sulfate (medication) - Wikipedia. (n.d.).

- This compound sulfate - Wikipedia. (n.d.).

- In Vitro Synthesis of Estrogen Glucuronides and Sulfates by Human Renal Tissue. (1975). Canadian Journal of Biochemistry, 53(7), 779-783.

- LC/SRM/MS chromatograms for analysis of this compound and its metabolites... - ResearchGate. (n.d.).

- Sam, K. M., & Zava, D. T. (2011). Estrogen biosynthesis, phase I and phase II metabolism, and action in endometrial cancer. Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 1–11.

- LC-MS/MS Method for Total this compound and Equilin Quantification - Lambda CRO. (2023, August 21).

- Mass spectrometric profiling of estrogen and estrogen metabolites in human stool and plasma partially elucidates the role of the. (2024, August 7). bioRxiv.

- Pharmacokinetics of estradiol - Wikipedia. (n.d.).

- Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine. (2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113309.

- 2 hydroxythis compound – Knowledge and References. (n.d.). Taylor & Francis.

- Current strategies for quantification of estrogens in clinical research. (2014).

- Deconjugation of the conjugate, this compound-3-glucuronide to form the free... - ResearchGate. (n.d.).

- New LC-MS/MS bioanalytical method for quantification of Estradiol and this compound - Anapharm. (n.d.).

- Muti, P., Bradlow, H. L., Micheli, A., Krogh, V., Freudenheim, J. L., Schünemann, H. J., ... & Berrino, F. (2011). Estrogen metabolite ratio: Is the 2-hydroxythis compound to 16α-hydroxythis compound ratio predictive for breast cancer?. International Journal of Women's Health, 3, 37–51.

- Circulating 2-Hydroxy- and 16α-Hydroxy this compound Levels and Risk of Breast Cancer among Postmenopausal Women. (2008). Cancer Epidemiology, Biomarkers & Prevention, 17(8), 1932-1938.

- 16α-Hydroxythis compound - Wikipedia. (n.d.).

- This compound | Instalab. (n.d.).

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. allergyresearchgroup.com [allergyresearchgroup.com]

- 3. Estrogens and Their Metabolism - Women's Healthcare [npwomenshealthcare.com]

- 4. 2-Hydroxythis compound | Rupa Health [rupahealth.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Metabolism of endogenous and exogenous estrogens in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Estrogen metabolite ratio: Is the 2-hydroxythis compound to 16α-hydroxythis compound ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Estrogen biosynthesis, phase I and phase II metabolism, and action in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 16α-Hydroxythis compound - Wikipedia [en.wikipedia.org]

- 12. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound sulfate (medication) - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound | Instalab [instalab.com]

- 16. Estradiol, this compound and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LC-MS/MS Method for Total this compound and Equilin Quantification [lambda-cro.com]

- 20. New LC-MS/MS bioanalytical method for quantification of Estradiol and this compound - Anapharm [anapharmbioanalytics.com]

A Technical Guide to the Function of Estrone Sulfate as an Estrogen Reservoir: Mechanisms, Measurement, and Therapeutic Targeting

Abstract: Estrone sulfate (E1S) is the most abundant circulating estrogen in humans, serving as a large, stable reservoir that can be converted into potent, biologically active estrogens within peripheral tissues.[1][2] This process of intracrine hormone production is pivotal, particularly in postmenopausal women, for maintaining local estrogen homeostasis and is increasingly recognized as a key driver in the pathology of hormone-dependent diseases, including breast and endometrial cancers.[3][4][5] This guide provides an in-depth technical overview of the E1S reservoir, detailing the enzymatic machinery governing its function, validated methodologies for its quantification and activity measurement, and the strategic rationale for its therapeutic targeting. It is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of this critical pathway.

The Biochemical Basis of the Estrogen Reservoir

The concept of an estrogen reservoir is central to understanding how tissues can maintain high levels of hormonal stimulation even when circulating levels of active estrogens, like estradiol (E2), are low.[6] This is particularly relevant in the postmenopausal state, where ovarian estrogen production ceases, yet peripheral tissues remain a primary site of estrogen synthesis.[3]

This compound Sulfate (E1S): The Primary Circulating Estrogen

E1S itself is biologically inactive, exhibiting less than 1% of the binding affinity for estrogen receptors (ERα and ERβ) compared to estradiol.[7][8] However, its significance lies in its sheer abundance and long half-life.[1][2] Circulating concentrations of E1S are 10- to 25-fold higher than those of unconjugated this compound (E1) and estradiol (E2).[1] This large pool originates from the peripheral conversion of E1 and E2, primarily in the liver.[1] Due to its hydrophilic nature, E1S cannot freely diffuse across cell membranes and requires active transport into target cells, a critical control point in its biological activity.[8][9]

The Gatekeeper Enzymes: STS and SULT1E1

The local bioavailability of active estrogens is tightly regulated by a dynamic equilibrium between two key enzymes: Steroid Sulfatase (STS) and Estrogen Sulfotransferase (SULT1E1).[3][10][11]

-

Steroid Sulfatase (STS): This microsomal enzyme hydrolyzes the sulfate group from E1S, converting the inactive precursor into biologically active this compound (E1).[3][10][12] E1 can then be further converted to the most potent estrogen, estradiol (E2), by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[1][10] STS is expressed in numerous tissues, and its activity is often elevated in hormone-dependent tumors, providing a constant supply of estrogen to fuel cancer cell proliferation.[1][13]

-

Estrogen Sulfotransferase (SULT1E1): This cytosolic enzyme catalyzes the reverse reaction, the sulfation of E1 and E2 back into their inactive sulfate conjugates.[2][10][11] SULT1E1 effectively acts as a protective mechanism, inactivating estrogens and preventing excessive hormonal stimulation.[2][10]

The balance between STS and SULT1E1 activities within a specific tissue dictates the local concentration of active estrogens and, consequently, the level of estrogen receptor activation.[10] In many estrogen-dependent cancers, this balance is shifted towards STS-mediated activation.[10]

Caption: The this compound Sulfate Reservoir and Intracrine Estrogen Synthesis.

The Role of the E1S Reservoir in Physiology and Disease

Postmenopausal Estrogen Source

After menopause, the ovaries cease producing significant amounts of estrogen, and the primary source of hormones shifts to peripheral tissues.[3] The adrenal gland produces precursors like dehydroepiandrosterone sulfate (DHEA-S), which can be converted to androgens and then aromatized to estrogens. However, the vast circulating pool of E1S provides a more direct and substantial source for local estrogen production in tissues like the breast, endometrium, bone, and brain.[3][5][14]

Driver of Hormone-Dependent Cancers

The E1S reservoir is a critical driver of hormone-dependent cancer growth, particularly in postmenopausal women.[5][12][15] Breast and endometrial tumor tissues often have significantly higher STS activity than normal tissue, leading to an accumulation of intratumoral estradiol that stimulates cancer cell proliferation.[1][13][16] This local "intracrine" synthesis allows tumors to generate their own growth signals, rendering them less dependent on circulating estradiol levels.[10]

| Steroid | Typical Plasma Concentration (Postmenopausal) | Role |

| This compound Sulfate (E1S) | 150 - 2000 pg/mL[17] | Inactive Reservoir |

| This compound (E1) | 20 - 50 pg/mL[17] | Active Estrogen / E2 Precursor |

| Estradiol (E2) | < 25 pg/mL[17] | Most Potent Active Estrogen |

| Caption: Comparative plasma concentrations of key estrogens in postmenopausal women. |

Methodologies for Interrogating the E1S Reservoir

Accurate measurement of E1S levels and the activity of its metabolizing enzymes is crucial for both basic research and clinical drug development.

Protocol: Quantification of E1S and Related Steroids by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for steroid quantification due to its superior specificity, sensitivity, and accuracy compared to immunoassays, which can suffer from cross-reactivity.[18][19][20]

Objective: To accurately quantify E1S, E1, and E2 in human plasma.

Methodology:

-

Sample Preparation:

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add an internal standard solution containing deuterated E1S, E1, and E2 to correct for extraction loss and matrix effects.

-

Perform protein precipitation by adding 600 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

-

Extraction (Solid-Phase Extraction - Optional for higher sensitivity):

-

For lower concentration samples, the supernatant from the previous step can be evaporated and reconstituted in a mobile phase or further cleaned using a solid-phase extraction (SPE) cartridge.

-

-

LC Separation:

-

Inject 10-20 µL of the prepared sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution program with mobile phases typically consisting of water with a small amount of formic acid or ammonium formate (Mobile Phase A) and methanol or acetonitrile (Mobile Phase B). The gradient allows for the separation of the different steroids based on their hydrophobicity.

-

-

MS/MS Detection:

-

The column eluent is directed into a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in negative ion mode for E1S and positive or negative mode for E1 and E2.[21]

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for each analyte and its corresponding product ion after fragmentation, ensuring high specificity.

-

Example MRM transitions might be pre-determined based on instrument tuning.

-

-

-

Quantification:

-

Generate a standard curve by spiking known concentrations of E1S, E1, and E2 into a steroid-free matrix (e.g., charcoal-stripped serum).

-

Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.[18][21]

-

Protocol: Measurement of Steroid Sulfatase (STS) Activity

Assessing STS activity is key to understanding the potential for local estrogen synthesis in a tissue of interest. Assays can be performed on cell lysates, tissue homogenates, or even intact cells.[22][23] A common method uses a radiolabeled substrate.

Objective: To measure the rate of E1S hydrolysis to E1 in a tissue homogenate.

Methodology:

-

Tissue Homogenization:

-

Homogenize a known weight of tissue (e.g., 50-100 mg) in ice-cold phosphate buffer (pH 7.4) using a mechanical homogenizer. Phosphate buffer is used to inhibit other arylsulfatases.[24]

-

Centrifuge the homogenate to pellet debris and collect the supernatant (or microsomal fraction for higher purity). Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the tissue lysate (containing a known amount of protein, e.g., 50-100 µg) with a reaction buffer containing [3H]-Estrone Sulfate as the substrate.

-

Include control tubes: a "no enzyme" control (lysate is replaced with buffer) and a "time zero" control (reaction is stopped immediately).

-

Incubate the reaction tubes in a shaking water bath at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

-

Extraction of Product:

-

Stop the reaction by adding an organic solvent, such as toluene or diethyl ether, which will selectively extract the unconjugated, hydrophobic product ([3H]-Estrone) while leaving the unreacted, hydrophilic substrate ([3H]-E1S) in the aqueous phase.

-

Vortex vigorously and centrifuge to separate the phases.

-

-

Quantification:

-

Transfer an aliquot of the organic (top) layer to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Calculation of Activity:

-

Convert the measured CPM to moles of product formed using the specific activity of the [3H]-E1S substrate.

-

Express the STS activity as pmol of E1 formed per hour per milligram of protein.

-

Caption: Workflow for a Radiometric Steroid Sulfatase (STS) Activity Assay.

Therapeutic Targeting of the E1S Reservoir

Given the crucial role of STS in supplying estrogens to tumors, it represents a highly attractive target for cancer therapy.[12][13] Inhibiting STS blocks the conversion of E1S to E1, effectively cutting off the fuel supply for hormone-dependent cancer cell growth.[5]

Rationale and Development of STS Inhibitors

The development of STS inhibitors was spurred by the observation that even after treatment with aromatase inhibitors (which block the conversion of androgens to estrogens), plasma levels of this compound did not decrease as expected, pointing to the importance of the sulfatase pathway.[5]

Early STS inhibitors were based on the this compound steroid structure.[13][25] A significant breakthrough was the development of sulfamate-based inhibitors, such as this compound-3-O-sulfamate (EMATE).[15][25] These compounds act as irreversible, mechanism-based inhibitors that are processed by the enzyme into a reactive species that covalently binds to and inactivates the active site.

Irosustat (STX64): A Clinical Candidate

Irosustat (STX64, BN83495) is the most clinically advanced STS inhibitor and is based on a non-steroidal coumarin sulfamate core.[15][26] This non-steroidal backbone avoids the inherent estrogenic effects of inhibitors based on an this compound scaffold.[25] Irosustat has been evaluated in Phase I and II clinical trials for hormone-dependent breast, endometrial, and prostate cancers.[12][15] Clinical studies have demonstrated that Irosustat effectively inhibits STS activity and can provide clinical benefit to patients with advanced disease.[12]

The development of potent and specific STS inhibitors provides a powerful therapeutic strategy to deprive hormone-dependent tumors of the estrogens they need to grow, validating the critical importance of the this compound sulfate reservoir in cancer pathology.[12][15]

Conclusion

This compound sulfate is not merely an inactive metabolite but a cornerstone of estrogen physiology, functioning as a vast and dynamic reservoir for the local production of active hormones. The enzymatic interplay between STS and SULT1E1 within target tissues creates a sophisticated system of "intracrine" control that is essential for homeostasis but can be hijacked by pathological processes like cancer. The development of robust analytical methods to probe this pathway and potent inhibitors to block it represents a significant advancement in endocrinology and oncology, offering new avenues for targeted therapies against hormone-dependent diseases.

References

- Purohit, A., & Reed, M. J. (2012). The development of steroid sulfatase inhibitors for hormone-dependent cancer therapy. Journal of Steroid Biochemistry and Molecular Biology.

- Purohit, A., & Reed, M. J. (2015). Development of steroid sulfatase inhibitors. The Journal of Steroid Biochemistry and Molecular Biology.

- Foster, P. A. (2019). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules. [Link]

- Kos, F., & Gobec, S. (2020). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. European Journal of Medicinal Chemistry. [Link]

- Smuc, T., & Rizner, T. L. (2017). The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases. Frontiers in Pharmacology. [Link]

- Wikipedia contributors. (n.d.).

- Gobbi, S., & Cavalli, A. (2020). Recent progress in the development of steroid sulfatase inhibitors – examples of the novel and most promising compounds from the last decade. RSC Medicinal Chemistry.

- Notelovitz, M. (2020). This compound sulfate. In Hormone Replacement Therapy and Cancer. Taylor & Francis. [Link]

- Thomas, M. P., & Potter, B. V. L. (2013). The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors. Journal of Steroid Biochemistry and Molecular Biology. [Link]

- Wikipedia contributors. (n.d.).

- Rizner, T. L. (2024). Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives. Journal of Steroid Biochemistry and Molecular Biology. [Link]

- Ahmed, S., & James, K. (2002). Review of this compound sulfatase and its inhibitors--an important new target against hormone dependent breast cancer. Current Medicinal Chemistry. [Link]

- Pasqualini, J. R., et al. (1995). This compound sulfate-sulfatase and 17 beta-hydroxysteroid dehydrogenase activities: a hypothesis for their role in the evolution of human breast cancer from hormone-dependence to hormone-independence. Journal of Steroid Biochemistry and Molecular Biology. [Link]

- Chetrite, G., & Pasqualini, J. R. (1991). This compound sulfatase activity and effect of antiestrogens on transformation of this compound sulfate in hormone-dependent vs. independent human breast cancer cell lines.

- Yamashita, H., et al. (1981).

- Yamashita, H., et al. (1981).

- Reed, M. J., et al. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews. [Link]

- Grosser, C., et al. (2018). This compound-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6). Frontiers in Pharmacology. [Link]

- Wang, T., et al. (2024). Estrogen sulfotransferase and sulfatase in steroid homeostasis, metabolic disease, and cancer. Steroids. [Link]

- Miki, Y., et al. (2002). Systemic Distribution of Steroid Sulfatase and Estrogen Sulfotransferase in Human Adult and Fetal Tissues. The Journal of Clinical Endocrinology & Metabolism. [Link]

- Instalab. (n.d.). This compound. [Link]

- Kuhl, H. (2005). Markedly elevated levels of this compound sulfate after long-term oral, but not transdermal, administration of estradiol in postmenopausal women.

- Irie, T., et al. (2011). LC-MS/MS coupled with immunoaffinity extraction for determination of this compound, 17β-estradiol and this compound 3-sulfate in human plasma.

- Macis, D., et al. (2010). Liquid chromatography tandem mass spectrometry assay for fast and sensitive quantification of this compound-sulfate.

- Carlsson, A., et al. (2015). Determination of this compound sulfate, testosterone, androstenedione, DHEAS, cortisol, cortisone, and 17α-hydroxyprogesterone by LC-MS/MS in children and adolescents. Clinical Biochemistry. [Link]

- Carlsson, A., et al. (2015). Determination of this compound sulfate, testosterone, androstenedione, DHEAS, cortisol, cortisone, and 17α-hydroxyprogesterone by LC-MS/MS in children and adolescents.

- Beckers, E., et al. (2016). Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of this compound-3-sulfate, progesterone, this compound and estradiol in serum of mares and American bisons.

- Santner, S. J., et al. (1993). This compound sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures.

- Hsieh, F. S., et al. (1992). Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects. Acta Endocrinologica. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]

- 4. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of this compound sulfatase and its inhibitors--an important new target against hormone dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound sulfate (medication) - Wikipedia [en.wikipedia.org]

- 8. This compound sulfate - Wikipedia [en.wikipedia.org]

- 9. Frontiers | this compound-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) [frontiersin.org]

- 10. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estrogen sulfotransferase and sulfatase in steroid homeostasis, metabolic disease, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The development of steroid sulfatase inhibitors for hormone-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Making sure you're not a bot! [mostwiedzy.pl]

- 14. This compound | Instalab [instalab.com]

- 15. mdpi.com [mdpi.com]

- 16. This compound sulfate-sulfatase and 17 beta-hydroxysteroid dehydrogenase activities: a hypothesis for their role in the evolution of human breast cancer from hormone-dependence to hormone-independence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. orbi.uliege.be [orbi.uliege.be]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. This compound sulfatase activity and effect of antiestrogens on transformation of this compound sulfate in hormone-dependent vs. independent human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Development of steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical perspective of estrone chemical synthesis

I have successfully gathered the primary literature for the key historical syntheses of estrone. I have the original papers for Bachmann-Cole-Wilds (equilenin), Johnson, Torgov, and Vollhardt. I also have the original German paper for Anner and Miescher.

The main challenge remains the language barrier for the Anner and Miescher paper. While I have the citation, I lack a direct English translation of the experimental section, which is crucial for the detailed protocol.